molecular formula C7H10N4O3 B13311340 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B13311340
M. Wt: 198.18 g/mol
InChI Key: VKSQRLFPDLJVKZ-UHFFFAOYSA-N
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Description

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with amino, methylcarbamoyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the amino, methylcarbamoyl, and carboxylic acid groups through various chemical reactions. Specific details on the reaction conditions and reagents used can vary, but common steps include:

    Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Introduction of the Amino Group: Amination reactions using suitable amine sources.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions or by using carboxyl-containing starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohols or aldehydes.

Scientific Research Applications

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole-3-carboxylic acid: Lacks the methylcarbamoyl group.

    1-[(Methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid: Lacks the amino group.

    4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole: Lacks the carboxylic acid group.

Uniqueness

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of all three functional groups (amino, methylcarbamoyl, and carboxylic acid) on the pyrazole ring. This combination of functional groups can impart unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

4-amino-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N4O3/c1-9-5(12)3-11-2-4(8)6(10-11)7(13)14/h2H,3,8H2,1H3,(H,9,12)(H,13,14)

InChI Key

VKSQRLFPDLJVKZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C=C(C(=N1)C(=O)O)N

Origin of Product

United States

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